molecular formula C23H16N4O3S B11588189 (6Z)-6-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11588189
M. Wt: 428.5 g/mol
InChI Key: KUKKGZNWWRVATD-NRMLNOAJSA-N
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Description

(6Z)-6-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that combines elements of indole, benzodioxole, and thiazolopyrimidine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and benzodioxole intermediates, which are then coupled under specific conditions to form the desired product. Key steps include:

    Formation of the Indole Intermediate: This involves the reaction of an appropriate precursor with reagents such as phosphoric acid and acetic anhydride.

    Preparation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde in the presence of an acid catalyst.

    Coupling Reaction: The indole and benzodioxole intermediates are coupled using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Cyclization and Final Steps: The coupled product undergoes cyclization in the presence of a thiazole derivative and a dehydrating agent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

(6Z)-6-({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Properties

Molecular Formula

C23H16N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

(6Z)-6-[[1-(1,3-benzodioxol-5-ylmethyl)indol-3-yl]methylidene]-5-imino-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H16N4O3S/c24-21-17(22(28)25-23-27(21)7-8-31-23)10-15-12-26(18-4-2-1-3-16(15)18)11-14-5-6-19-20(9-14)30-13-29-19/h1-10,12,24H,11,13H2/b17-10-,24-21?

InChI Key

KUKKGZNWWRVATD-NRMLNOAJSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=C(C4=CC=CC=C43)/C=C\5/C(=N)N6C=CSC6=NC5=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=C(C4=CC=CC=C43)C=C5C(=N)N6C=CSC6=NC5=O

Origin of Product

United States

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